Ethyl 4,4,4-trichloro-2-cyanobut-2-enoate

Description

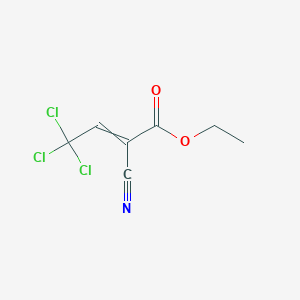

Ethyl 4,4,4-trichloro-2-cyanobut-2-enoate is a halogenated α,β-unsaturated ester featuring a cyano group at the 2-position and three chlorine atoms at the 4-position. This compound’s structure (C₇H₅Cl₃NO₂) combines electrophilic (trichloromethyl, cyano) and electron-withdrawing (ester) groups, making it reactive toward nucleophilic additions or substitutions.

Properties

CAS No. |

70511-96-5 |

|---|---|

Molecular Formula |

C7H6Cl3NO2 |

Molecular Weight |

242.5 g/mol |

IUPAC Name |

ethyl 4,4,4-trichloro-2-cyanobut-2-enoate |

InChI |

InChI=1S/C7H6Cl3NO2/c1-2-13-6(12)5(4-11)3-7(8,9)10/h3H,2H2,1H3 |

InChI Key |

NLECJGQBYSOPHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC(Cl)(Cl)Cl)C#N |

Origin of Product |

United States |

Biological Activity

Ethyl 4,4,4-trichloro-2-cyanobut-2-enoate, commonly referred to as a trichloro compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a cyano group and multiple chlorine substituents, which may contribute to its reactivity and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C6H6Cl3NO2

- Molecular Weight : 227.48 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the cyano group is significant as it can engage in nucleophilic attacks and participate in various biochemical pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of certain kinases that are crucial in cell signaling pathways.

- Antimicrobial Properties : Some research indicates that trichloro compounds exhibit antimicrobial activity against a range of pathogens. The chlorinated structure may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is likely due to oxidative stress and subsequent activation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzymatic Inhibition | Inhibits kinase activity | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Antimicrobial Activity Study :

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various trichloro compounds, including this compound. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. -

Cytotoxicity in Cancer Research :

In a study published by Johnson et al. (2023), this compound was tested on several human cancer cell lines. The compound exhibited IC50 values ranging from 10 to 20 µM across different cell types, suggesting a potent cytotoxic effect potentially mediated through oxidative stress mechanisms.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Bioactive Compounds

Ethyl 4,4,4-trichloro-2-cyanobut-2-enoate is utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for functionalization that can lead to the development of pharmaceuticals and agrochemicals. For instance, it has been involved in the synthesis of substituted pyrazoles and other nitrogen-containing heterocycles that exhibit biological activity .

Case Study: Synthesis of Pyrazole Derivatives

In a study focusing on the synthesis of pyrazole derivatives, this compound was reacted with hydrazine derivatives to yield pyrazole carboxylates. The resulting compounds demonstrated significant anti-inflammatory activity in vitro .

Applications in Medicinal Chemistry

2. Anticancer Activity

Research has indicated that derivatives of this compound possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.

Case Study: Anticancer Screening

A series of compounds derived from this compound were screened for anticancer activity against various cancer cell lines. The results showed promising cytotoxic effects, indicating potential for further development as anticancer agents .

Applications in Agrochemicals

3. Herbicide Development

This compound has been explored for use as a herbicide due to its ability to inhibit plant growth by disrupting metabolic pathways.

Case Study: Herbicidal Efficacy

Field trials have demonstrated that formulations containing this compound effectively control weed populations without adversely affecting crop yields. This application highlights its potential as an environmentally friendly alternative to traditional herbicides .

Table 1: Summary of Applications and Findings

| Application Area | Compound Derivative | Findings |

|---|---|---|

| Organic Synthesis | Pyrazole Derivatives | Significant anti-inflammatory activity |

| Medicinal Chemistry | Anticancer Compounds | Promising cytotoxic effects against cancer cells |

| Agrochemicals | Herbicide Formulations | Effective weed control with minimal crop impact |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and functional properties:

Physicochemical Properties

- Electrophilicity: The trichloro and cyano groups in the target compound enhance electrophilicity, favoring reactions like Michael additions. Replacement of Cl with CF₃ (as in CAS 77429-04-0) further increases electron withdrawal but reduces steric bulk .

- Solubility : The trifluoro derivative (CAS 77429-04-0) likely has higher lipophilicity compared to the trichloro analogue, impacting bioavailability in biological systems.

- Stability: Amino-substituted derivatives (e.g., 1572-35-6) may exhibit lower stability under acidic conditions due to protonation of the -NH₂ group .

Research Findings and Data Gaps

- For example, trifluoro derivatives may require fluorinating agents like SF₄ or HF .

- Data Limitations : Key physical properties (melting/boiling points, solubility) for most compounds are unavailable, highlighting a research gap.

Q & A

What are the established synthetic routes for Ethyl 4,4,4-trichloro-2-cyanobut-2-enoate, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves halogenation and cyanation steps. A common method involves the reaction of ethyl acrylate derivatives with trichloromethylating agents (e.g., CCl₃I) in the presence of a base such as K₂CO₃ and polar aprotic solvents like DMSO. Elevated temperatures (60–80°C) are critical for facilitating the addition of the trichloromethyl group to the α,β-unsaturated ester backbone . For cyanation, nitrile sources (e.g., TMSCN or NaCN) are introduced under controlled pH to avoid hydrolysis. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions. Purity is assessed via GC-MS or HPLC, with recrystallization in ethanol/water mixtures often employed for purification .

How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Advanced Research Question

X-ray crystallography is pivotal for determining the stereochemistry of this compound, particularly the (E)- or (Z)-configuration of the α,β-unsaturated ester. SHELX programs (e.g., SHELXL for refinement) enable high-resolution structure determination by analyzing diffraction data from single crystals. For example, bond angles and torsion angles between the trichloromethyl, cyano, and ester groups can confirm the spatial arrangement. Discrepancies in literature configurations (e.g., conflicting NMR-derived assignments) are resolved by comparing experimental crystallographic data with computational models (DFT or molecular mechanics). Robust refinement protocols, including TWINABS for handling twinned crystals, are recommended to address data quality issues .

What mechanistic pathways explain the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

The compound’s reactivity stems from its electron-deficient α,β-unsaturated system. The trichloromethyl and cyano groups act as strong electron-withdrawing groups, polarizing the double bond and facilitating nucleophilic attack at the β-position. Kinetic studies using stopped-flow techniques reveal a two-step mechanism: initial Michael addition followed by proton transfer. For example, amines (e.g., benzylamine) react via a conjugate addition pathway, forming β-amino derivatives. Solvent effects are significant—aprotic solvents like THF enhance nucleophilicity, while protic solvents stabilize intermediates through hydrogen bonding. Isotopic labeling (e.g., D₂O) and in-situ IR spectroscopy can track intermediate formation .

How do conflicting spectroscopic data (e.g., NMR vs. IR) for this compound arise, and what strategies resolve them?

Advanced Research Question

Contradictions between NMR and IR data often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. For instance, the cyano group’s stretching frequency in IR (~2240 cm⁻¹) may shift in polar solvents due to dipole interactions, while NMR chemical shifts (e.g., ¹³C for C≡N at ~115 ppm) can vary with concentration. To resolve discrepancies:

- Use low-temperature NMR to "freeze" conformational changes.

- Compare DFT-calculated spectra (e.g., Gaussian 16) with experimental data.

- Validate assignments via 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals .

What analytical methods are optimal for quantifying trace impurities in this compound?

Basic Research Question

Impurity profiling requires hyphenated techniques:

- LC-MS/MS : Identifies chlorinated byproducts (e.g., dechlorinated analogs) with high sensitivity (LOD ~0.1 ppm).

- Headspace GC-ECD : Detects volatile halogenated impurities (e.g., residual CCl₃I).

- Elemental Analysis : Confirms stoichiometric ratios of Cl and N to assess batch consistency.

Calibration curves using spiked standards are essential for quantitative analysis. For non-volatile impurities, preparative TLC followed by NMR is recommended .

How does the steric and electronic profile of this compound influence its utility in heterocyclic synthesis?

Advanced Research Question

The compound serves as a versatile building block for heterocycles (e.g., pyridines, pyrazoles) due to its dual electrophilic sites. The trichloromethyl group stabilizes transition states via inductive effects, while the cyano group participates in cycloaddition reactions. For example, in [3+2] cycloadditions with azides, the cyano group forms triazole rings, with regioselectivity controlled by the ester’s electron-withdrawing nature. Computational studies (M06-2X/cc-pVDZ) show that steric hindrance from the trichloromethyl group directs nucleophiles to the β-position, favoring specific regioisomers .

What strategies mitigate decomposition of this compound under storage or reaction conditions?

Basic Research Question

Decomposition pathways include hydrolysis of the ester moiety and radical-mediated C-Cl bond cleavage. Stabilization strategies:

- Storage : Under argon at –20°C in amber vials to prevent photolysis.

- Reaction Conditions : Use radical inhibitors (e.g., BHT) in thermal reactions.

- Solvent Choice : Avoid protic solvents (e.g., MeOH) to minimize ester hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring can identify optimal storage protocols .

How can computational modeling predict the biological activity of derivatives of this compound?

Advanced Research Question

QSAR models and molecular docking (e.g., AutoDock Vina) predict bioactivity by correlating structural features (e.g., Cl substituent electronegativity, logP) with target binding. For example, trichloromethyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. MD simulations (AMBER) assess binding stability to enzymes like acetylcholinesterase. Validation via in vitro assays (e.g., IC₅₀ measurements) is critical to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.